Triisobutylaluminum

Description

Properties

IUPAC Name |

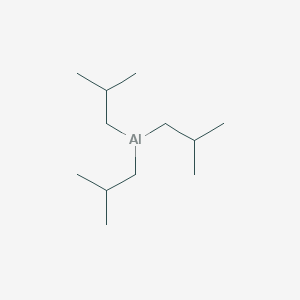

tris(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULRUJILOGHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Al | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026670 | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-23 °C (closed cup) | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 1 mm Hg @ 47 °C | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR COLORLESS LIQUID, Colorless liquid | |

CAS No. |

100-99-2 | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P2THV2X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Triisobutylaluminum Reactivity

Elucidation of Thermal Decomposition Mechanisms

The thermal decomposition of Triisobutylaluminum (TIBA) is a critical aspect of its chemistry, particularly in applications like chemical vapor deposition (CVD) for producing aluminum films. researchgate.netnih.gov The decomposition process is complex, involving multiple reaction pathways that are influenced by temperature and the surrounding environment. nih.govrsc.org

Detailed Studies of β-Hydride Elimination Pathways

The primary mechanism for the thermal decomposition of TIBA is β-hydride elimination. researchgate.netosti.gov This process involves the transfer of a hydrogen atom from the β-carbon of an isobutyl group to the aluminum atom, leading to the formation of diisobutylaluminum hydride (DIBAL-H) and isobutylene (B52900). nouryon.com This reaction is a type of pericyclic reaction that proceeds through a four-membered ring transition state. researchgate.net

Further heating leads to the decomposition of DIBAL-H, which also occurs via β-hydride elimination, to produce aluminum, hydrogen gas, and more isobutylene. researchgate.netnouryon.com Studies using deuterium-labeled TIBA (β-D-triisobutylaluminum) have confirmed that the deuterium (B1214612) atom is transferred to the aluminum atom during this process, supporting the proposed four-center transition state mechanism. researchgate.net This intramolecular elimination is a key step in the deposition of aluminum from TIBA. researchgate.netosti.gov

The β-hydride elimination is not only a gas-phase phenomenon but also the rate-determining step in the surface-mediated decomposition of TIBA on aluminum surfaces. researchgate.netosti.gov On heated aluminum substrates, adsorbed isobutyl groups undergo this elimination to release isobutylene and hydrogen as gas-phase products, leaving behind deposited aluminum. researchgate.net

Kinetic and Thermodynamic Parameters of Decomposition

The kinetics of the unimolecular elimination of isobutylene from this compound have been studied in the gas phase. researchgate.net The reaction is found to be homogeneous when conducted in an all-Teflon reaction vessel. researchgate.net The rate constant for this process can be described by the following Arrhenius equation:

log k (s⁻¹) = (11.2 ± 0.4) - (26.6 ± 0.7)/θ where θ equals 4.58 × 10⁻³ T(°K). researchgate.net

This equation yields an activation energy of approximately 26.6 kcal/mol. The pre-exponential factor suggests a loss of entropy of about 12 cal/(deg mole) in forming the cyclic transition state. researchgate.net

On aluminum surfaces, the β-hydride elimination reaction is the rate-determining step for aluminum deposition. researchgate.netosti.gov The reaction rate has been observed to be 2-5 times faster on Al(111) surfaces compared to Al(100) surfaces. researchgate.netosti.gov This difference in reactivity highlights the influence of surface crystallography on the decomposition kinetics.

Interactive Table: Kinetic Parameters for this compound Decomposition

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | 26.6 ± 0.7 kcal/mol | Gas Phase |

| Pre-exponential Factor (A) | 10¹¹·² ± ⁰·⁴ s⁻¹ | Gas Phase |

| Entropy of Activation (ΔS‡) | ~ -12 cal/(deg mole) | Gas Phase |

Influence of Gas Phase and Surface Reactions on Pyrolysis

The pyrolysis of TIBA is a complex interplay between gas-phase and surface reactions, the relative importance of which depends on the reaction conditions such as pressure and temperature. osti.govsemi.ac.cn

In the gas phase, the initial decomposition of TIBA to DIBAL-H and isobutylene is a key step. nouryon.com At higher temperatures, further decomposition of DIBAL-H occurs. nouryon.com These gas-phase reactions produce the reactive species that are then transported to the substrate surface. semi.ac.cn

On the surface, the adsorbed species undergo further reactions. osti.gov The β-hydride elimination from surface-bound isobutyl groups is the dominant surface reaction pathway leading to aluminum deposition. researchgate.netosti.gov The nature of the surface significantly influences the reaction. For instance, the reaction probability of TIBA is very low on silicon surfaces but much higher on aluminum surfaces. cambridge.org This selectivity is a crucial aspect of using TIBA in microelectronics fabrication. cambridge.org

At temperatures between 470 and 600 K, the decomposition on aluminum surfaces leads to the growth of crystalline, carbon-free aluminum films. osti.gov However, at higher temperatures, carbon contamination can occur. This is attributed, at least in part, to a competing surface reaction: β-methyl elimination. osti.gov

Mechanisms of Surface Reactivity and Adsorption

The interaction of this compound with various surfaces is fundamental to its application in materials science, particularly in the growth of thin films and as a catalyst support modifier. researchgate.netresearchgate.net

Interactions of this compound with Metal Surfaces (e.g., Al(111), Al(100))

Studies on single-crystal aluminum surfaces, specifically Al(111) and Al(100), have provided detailed insights into the surface chemistry of TIBA. researchgate.netosti.gov When TIBA, heated to 340 K, collides with an aluminum surface heated to between 500 and 600 K, the aluminum atom is cleanly abstracted from the precursor with a near-unit reaction probability. researchgate.netcambridge.org This results in the epitaxial deposition of carbon-free aluminum films. researchgate.netcambridge.org

The reaction kinetics are sensitive to the surface orientation. The decomposition of TIBA is 2 to 5 times faster on the Al(111) surface than on the Al(100) surface. osti.gov This difference is attributed to the different atomic arrangements on the surfaces, which affects the geometry and stability of the transition state for the β-hydride elimination reaction. aip.org At temperatures above approximately 470 K, TIBA decomposes on both surfaces via this pathway. researchgate.netosti.gov

Reactivity with Oxide Surfaces (e.g., Silica)

This compound exhibits significant reactivity towards oxide surfaces like silica (B1680970) (SiO₂). researchgate.net This reactivity is distinct from that of other aluminum alkyls such as trimethylaluminum (B3029685) or triethylaluminum (B1256330), which exist as dimers and are less reactive. rsc.orgresearchgate.net The monomeric nature of TIBA, due to the steric bulk of the isobutyl groups, contributes to its enhanced reactivity. researchgate.net

When TIBA reacts with a silica surface, it can lead to the formation of several different aluminum species. rsc.orgresearchgate.net High-field aluminum-27 (B1245508) NMR studies combined with first-principle calculations have identified a quadruply grafted dimeric surface species and two types of incorporated aluminum species, Al(O)x where x is 4 or 5. rsc.orgresearchgate.net This is in contrast to the bis-grafted species typically formed from the reaction of triethylaluminum with silica. researchgate.net

The reaction with silica can proceed through two parallel pathways involving either the silanol (B1196071) groups (Si-OH) or the siloxane bridges (Si-O-Si) on the silica surface. nih.gov The reaction with silanol groups involves protonolysis, while the interaction with siloxane bridges leads to their opening. nih.gov These reactions can result in the formation of bipodal aluminum species, as well as silicon-isobutyl and silicon-hydride species through alkyl transfer or β-hydride elimination followed by reaction of the resulting aluminum hydride with the silica surface. nih.gov

Interactive Table: Surface Species Formed from TIBA on Silica

| Surface Species | Formation Pathway |

|---|---|

| Quadruply grafted dimeric species | Reaction with silica surface |

| Incorporated Al(O)₄ and Al(O)₅ | Reaction with silica surface |

| Bipodal [(≡SiO)₂Al–CH₂CH(CH₃)₂] | Reaction via silanol or siloxane bridges |

| Silicon isobutyl [≡Si–CH₂CH(CH₃)₂] | Alkyl transfer from aluminum to silicon |

| Silicon hydride [≡Si–H] | β-hydride elimination from Al-isobutyl followed by reaction of Al-H with silica |

Chemisorption and Desorption Dynamics of Reaction Intermediates

The surface chemistry of this compound is fundamental to its application in processes like the Chemical Vapor Deposition (CVD) of aluminum. Studies conducted under ultra-high vacuum (UHV) conditions on single-crystal aluminum substrates, such as Al(111) and Al(100), provide critical insights into the dynamics of its reaction intermediates.

When TIBAL collides with a heated aluminum surface (typically between 500 and 600 K), it undergoes irreversible chemisorption. cambridge.orgcambridge.orgresearchgate.net The isobutyl ligands remain bound to the surface at temperatures below 500 K. cambridge.org Above this temperature, a surface-mediated β-hydride elimination reaction occurs, which is the rate-determining step in the aluminum deposition process. cambridge.orgcambridge.orgresearchgate.net This reaction leads to the clean abstraction of the aluminum atom from the precursor and the evolution of isobutylene and hydrogen as the primary gas-phase products. cambridge.orgcambridge.org The resulting aluminum films are typically high-purity, carbon-free, and can be grown epitaxially on the single-crystal substrates. cambridge.orgresearchgate.net

Kinetic studies have shown that the β-hydride elimination reaction is two to five times faster on the Al(111) surface than on the Al(100) surface. researchgate.netroaldhoffmann.com This difference in reactivity is reflected in the measured activation energies for the process.

Table 1: Activation Energies for β-Hydride Elimination of TIBAL on Aluminum Surfaces

| Surface | Activation Energy (eV) | Activation Energy (kcal/mol) | Source |

| Al(111) | 1.2 | 28 | roaldhoffmann.com |

| Al(100) | 1.4 | 33 | roaldhoffmann.com |

Theoretical modeling using ab initio molecular orbital techniques suggests that the surface selectivity arises from the energetics of promoting an electron to the empty pπ-orbital on the aluminum atom within the four-center transition state of the β-hydride elimination. aip.org The energy required for this electron promotion is significantly higher when the aluminum atom is bonded to oxygen atoms compared to other aluminum atoms, explaining why TIBAL pyrolysis occurs much more readily on a metallic aluminum surface than on an oxide surface. aip.org The product desorption of isobutylene is considered the rate-determining step in some related catalytic reactions on oxide surfaces. researchgate.net

Mechanistic Insights into this compound as a Lewis Acid

Organoaluminum compounds, including TIBAL, are recognized as hard Lewis acids due to the electron-deficient nature of the aluminum center. wikipedia.org This Lewis acidity is a driving force for much of their reactivity, enabling them to form adducts with a variety of Lewis bases. wikipedia.orgntu.edu.sg The dimeric structure common to many trialkylaluminums is a result of this acidity, though TIBAL's bulky substituents mean it exists as an equilibrium mixture of monomer and dimer, with a reduced tendency to dimerize compared to less hindered analogues like trimethylaluminum. nih.govwikipedia.org The Lewis acidic aluminum center plays a crucial role in reaction mechanisms, for instance by facilitating the decomposition of tetrahedral intermediates in the reduction of carboxamides. ntu.edu.sg

Coordination Chemistry and Adduct Formation

TIBAL readily forms coordination complexes, or adducts, with Lewis bases such as amines and isocyanides. wikipedia.orgnih.govacs.org The formation of these adducts can be studied to quantify the Lewis acidity of the aluminum center. For example, TIBAL reacts with tert-butylisocyanide and 2,6-dimethylphenylisocyanide to form stable 1:1 adducts. nih.govacs.org These particular adducts are viscous oils at room temperature. nih.govacs.org

Characterization of these complexes using Infrared (IR) spectroscopy shows an increase in the C≡N stretching frequency of the isocyanide ligand upon coordination. This shift is indicative of the isocyanide acting as a pure σ-donor ligand to the aluminum center. nih.govacs.org The thermodynamics of adduct formation can be precisely measured using techniques like isothermal titration calorimetry (ITC), which provides the enthalpy of complex formation (ΔH).

Table 2: Enthalpy of Formation for this compound-Isocyanide Adducts

| Lewis Acid | Lewis Base | Adduct | Enthalpy of Formation (ΔH, kcal/mol) | Source |

| This compound | tert-Butylisocyanide | (iBu)₃Al·C≡N(t)Bu | -18.0 ± 0.2 | nih.govacs.org |

| This compound | 2,6-Dimethylphenylisocyanide | (iBu)₃Al·C≡N(2,6-Me₂C₆H₃) | -16.0 ± 0.3 | nih.govacs.org |

These calorimetric and spectroscopic data provide a quantitative measure of the Lewis acidity of TIBAL and how it interacts with different donor molecules. nih.govacs.org

Role of Steric Bulk in Lewis Acidity and Reactivity

This steric effect has several important consequences:

Monomer-Dimer Equilibrium : Unlike trimethylaluminum and triethylaluminum which exist predominantly as dimers, TIBAL's steric bulk shifts the equilibrium more towards the monomeric form. nih.govwikipedia.org

Reaction Kinetics : In certain reactions, such as ethylene (B1197577) polymerization, TIBAL exhibits slower kinetics compared to less hindered trialkylaluminums due to the hindered access to the aluminum center. However, in other contexts, like the para-selective C-H borylation of anisole, TIBAL can improve selectivity, albeit with low yield, demonstrating the complex interplay of steric and electronic effects. mdpi.com

Lewis Acidity Order : Calorimetric studies on a series of trialkylaluminum-isocyanide adducts allow for a direct comparison of their Lewis acid strengths. The enthalpy of formation data reveals that Lewis acidity does not simply decrease with increasing alkyl substitution. The order of decreasing Lewis acidity was determined to be: (t)Bu₃Al ≫ (i)Bu₃Al ≥ Me₃Al ≈ Et₃Al. nih.govacs.org This shows that TIBAL is a stronger Lewis acid than trimethylaluminum and triethylaluminum, a result attributed to the greater electron-donating inductive effect of the isobutyl groups.

Ligand Exchange and Redistribution Reactions of this compound

Trialkylaluminum compounds are known to participate in dynamic equilibria involving the rapid exchange of bridging and terminal alkyl groups in their dimeric forms. wikipedia.org TIBAL can also undergo ligand exchange and redistribution reactions with other organometallic compounds. researchgate.netgoogle.com

These reactions involve the transfer of alkyl groups between aluminum centers. For instance, TIBAL can be used in redistribution processes with other alkylaluminum halides, such as methylaluminum dichloride, to produce mixed alkylaluminum species. google.com Such processes are used industrially to synthesize specific organoaluminum compounds like dimethylaluminum chloride. google.com

Furthermore, TIBAL is employed as an activator or co-catalyst in polymerization reactions, where ligand exchange with transition metal pre-catalysts is a key step. For example, the reaction of TIBAL with zirconocene (B1252598) dichlorides can lead to the formation of zirconium hydride species through alkylation followed by β-hydride elimination. researchgate.net This demonstrates that the isobutyl groups can be transferred from the aluminum to another metal center, initiating further reactivity. researchgate.net

Triisobutylaluminum in Advanced Catalysis Research

Cocatalyst and Activator Systems in Olefin Polymerization

Triisobutylaluminum (TIBA) is a crucial organoaluminum compound that functions as a cocatalyst and activator in the polymerization of olefins. tuodaindus.com Its primary roles include the activation of Ziegler-Natta and metallocene catalysts, and the scavenging of impurities that can poison the catalyst. tuodaindus.comtuodaindus.com This dual functionality allows for precise control over the properties of the resulting polymer and its molecular weight distribution. tuodaindus.com The use of TIBA can significantly enhance the efficiency of polymerization processes. tuodaindus.com

Ziegler-Natta Catalyst Systems and this compound Activation

In Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production, this compound serves as a highly effective cocatalyst and activator. tuodaindus.comtuodaindus.com Ziegler-Natta catalysts, typically based on titanium compounds and supported on materials like magnesium chloride, require an organoaluminum compound to become active for polymerization. mdpi.comgoogle.com When introduced into the system, TIBA participates in the formation of the active titanium species that are essential for the propagation of the polymer chain. tuodaindus.com

Metallocene and Post-Metallocene Catalyst Activation by this compound

This compound is also instrumental in the activation of metallocene and post-metallocene catalyst systems. tuodaindus.comtuodaindus.com These single-site catalysts are known for their ability to produce polymers with narrow molecular weight distributions and controlled stereochemistry, but they require precise activation. tuodaindus.com The interaction between the metallocene precursor and an activator like a cocatalyst is necessary to generate the unsaturated cationic metallocene species that acts as the active site for olefin polymerization. nih.gov

TIBA is often used in conjunction with other activators, such as methylaluminoxane (B55162) (MAO), or as a scavenger to enhance catalyst performance. tuodaindus.comgoogle.com Research has shown that using TIBA can lead to a significant increase in catalyst activity. researchgate.net In some systems, TIBA is used to pre-activate zirconocene (B1252598) dichlorides at low MAO excesses, which results in highly active homogeneous catalysts for olefin polymerization and allows for a substantial reduction in the amount of MAO needed. researchgate.net

The steric bulk of this compound makes it particularly effective as a sterically hindered alkylating and reducing agent. tuodaindus.com For sterically hindered metallocene catalysts, this property is advantageous. Research indicates that for certain metallocene systems, the more sterically bulky this compound generally increases catalyst activity, polymer molecular weight, and isotacticity, in contrast to linear aluminum alkyls which can have a deactivating effect. researchgate.net

The structure of the metallocene catalyst itself plays a significant role in how it interacts with activators and in its polymerization behavior. For instance, in the polymerization of propylene (B89431) with specific zirconocene catalysts, the presence of bulky substituents on the catalyst can block certain termination pathways, such as β-H transfer to a coordinated ethylene (B1197577) monomer, which would otherwise decrease the molecular weight of the polymer. aalto.fitkk.fi

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound plays a key role in modifying the catalyst support surface. nsf.govresearchgate.net Oxide supports, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), are commonly used for metallocene catalysts. nsf.govresearchgate.net These supports have surface hydroxyl (–OH) groups that can react with and deactivate the catalyst. nih.govnsf.gov

TIBA is used to passivate these reactive sites on the support surface. nsf.govresearchgate.net It reacts with the surface hydroxyls, effectively removing them as potential catalyst poisons. nsf.gov This surface modification is a critical step in preparing supported catalysts. For example, in systems using silica-supported ansa-zirconocene catalysts, TIBA interacts with the surface-bound MAO, leading to a modification that can solubilize some of the active zirconocene component. researchgate.net This interaction helps in creating highly active catalytic species on the support. nsf.gov The process of grafting organometallic complexes onto a support via surface organometallic chemistry (SOMC) treats the support surface as a ligand, allowing for the creation of well-defined, single-site heterogeneous catalysts. researchgate.netacs.org

The reaction of metallocene dichlorides with this compound can lead to the formation of metal hydride species through β-hydride elimination. researchgate.net These hydrides are important intermediates in the formation of catalytically active species. nsf.govmdpi.com For instance, the reaction of this compound with a zirconocene precatalyst can form zirconium hydrides. nsf.gov

These hydrides can be complexed with the aluminum alkyl, forming bridged structures. acs.org NMR spectroscopy has been used to identify hydride-bridged species in zirconocene-based precatalyst systems. acs.org For example, unbridged zirconocene dichlorides react with diisobutylaluminum hydride to form tetranuclear trihydride clusters, while ring-bridged ansa-zirconocene dichlorides form binuclear dihydride complexes. acs.org The combination of these zirconium hydrides with the passivated alumina support generates ion-pairs that are active in the polymerization of ethylene. nsf.gov The formation of these heterometallic hydrides is a key step when using TIBA in combination with borate (B1201080) activators to generate cationic catalytic species. mdpi.com

This compound in Syndiotactic Polymerization of Styrene (B11656)

This compound is also utilized in the syndiotactic polymerization of styrene, a process that yields a polymer with a specific stereochemical structure (syndiotactic polystyrene, sPS). researchgate.netrsc.org This type of polymerization is often catalyzed by half-titanocene complexes in the presence of a cocatalyst system. rsc.org

In these systems, TIBA is often used as a scavenger and can significantly enhance both the catalytic activity and the syndiospecificity of the polymerization. researchgate.netacs.org For example, in the polymerization of styrene using a Cp*Ti(OBz)₃/MAO catalyst system, the addition of TIBA was found to improve catalytic activity. researchgate.net Similarly, when using cationic titanocene (B72419) catalysts for syndiospecific styrene polymerization, the use of TIBA as a scavenger led to a marked increase in both activity and the syndiotacticity of the resulting polystyrene. acs.org Studies with novel half-titanocene catalysts containing fluorinated phenoxy ligands also employed TIBA in combination with low amounts of MAO to achieve syndiotactic polymerization of styrene. rsc.orgrsc.org

Interactive Data Table: Effect of this compound (TIBA) on Styrene Polymerization

This table summarizes research findings on the impact of TIBA in catalyst systems for styrene polymerization.

| Catalyst System | Role of TIBA | Observed Effect on Polymerization | Polymer Characteristics |

| Cp*Ti(OBz)₃/MAO | Additive/Scavenger | Increased catalytic activity | High syndiotacticity, higher melting point |

| Cationic Titanocene/B(C₆F₅)₃ | Scavenger | Significantly increased activity and syndiospecificity | >95% syndiotactic Polystyrene |

| Half-titanocene with fluorinated phenoxy ligands/MAO | Cocatalyst/Scavenger | Higher catalytic activity | Higher molecular weight syndiotactic polystyrene |

| CpTiCl₃/MAO | Cocatalyst Component | Increased catalyst activity | High syndiotacticity ([rrrrrr] > 96% in insoluble fraction) |

Influence of this compound on Polymer Properties (e.g., Molecular Weight, Crystallinity, Microstructure)

This compound significantly impacts the final properties of polymers by influencing key parameters such as molecular weight, crystallinity, and microstructure. tuodaindus.comresearchgate.net In Ziegler-Natta catalysis, TIBA is a vital co-catalyst for producing polymers like ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net The molar ratio of TIBA to the titanium catalyst ([Al]/[Ti]), along with polymerization temperature and monomer pressure, are critical factors that control the catalyst's activity and the resulting polymer's molecular weight. researchgate.net Research has shown that in ethylene polymerization using α-diimine nickel(II) complexes, the molecular weight and crystallinity of the resulting polyethylene are strongly influenced by the polymerization temperature, the ratio of TIBA to the catalyst, and the pressure. researchgate.net Specifically, higher temperatures tend to decrease the polymer's molecular weight due to increased rates of chain transfer reactions. researchgate.net

In the context of polyethylene synthesis, the use of TIBA with specific catalyst systems can lead to polymers with varying microstructures. For instance, binary catalyst systems have been shown to produce polyethylene with a lower branching density compared to single-catalyst systems, which in turn affects the material's crystallinity. researchgate.net Cross-linking in semi-crystalline polymers like ultra-high molecular weight polyethylene, which occurs in the amorphous regions, can alter mechanical properties. nih.gov While cross-linking can reduce wear, it may also decrease mechanical strength. nih.gov The microstructure of fibers, including crystallinity and void space, is also influenced by the polymer's molecular weight and processing conditions like drawing. mdpi.com

The following table summarizes the effect of polymerization conditions on polymer properties when using a TIBA-activated α-diimine nickel(II) catalyst for ethylene polymerization. researchgate.net

| Polymerization Factor | Effect on Molecular Weight (Mw) | Effect on Crystallinity |

| Temperature | Decreases with increasing temperature | Influenced by branching content, which can be affected by temperature |

| TIBA/Catalyst Ratio | Can decrease at higher ratios due to increased chain transfer | Can increase with higher cocatalyst concentration at lower temperatures |

| Pressure | Can increase with increasing pressure up to a certain point | Generally, higher crystallinity is associated with lower branching |

This compound as an Initiator or Activating Agent in Anionic Polymerization

This compound plays a crucial role as an initiator or activating agent in the anionic polymerization of various monomers, particularly epoxides. researchgate.netrsc.orgresearchgate.net This method often leads to polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netiupac.orgresearchgate.net

The combination of this compound with various initiators, such as ammonium (B1175870) salts or alkali metal alkoxides, has proven effective for the polymerization of a range of epoxide monomers. iupac.orgresearchgate.netresearchgate.netacs.org This includes ethylene oxide, propylene oxide, 1,2-epoxybutane, and glycidyl (B131873) methyl ether. rsc.orgresearchgate.netresearchgate.netacs.org For instance, the polymerization of propylene oxide using onium salts in the presence of TIBA proceeds rapidly and in a controlled manner, yielding poly(propylene oxide) with predictable molar masses up to 150,000 g/mol and low polydispersities. researchgate.net Similarly, the polymerization of ethylene oxide, which is typically slow with conventional alkali metal-based initiators, is significantly enhanced by the addition of TIBA. researchgate.netacs.org This allows for the synthesis of high molar mass poly(ethylene oxide) in a short time at room temperature. researchgate.netacs.org

The use of TIBA in conjunction with a phosphazene base has also been investigated for the polymerization of epoxides like 1,2-epoxybutane. rsc.orgresearchgate.net While this system leads to faster polymerization kinetics, it can also result in a broadening of the molar mass distributions. rsc.org The reactivity of different epoxide monomers is also influenced by the presence of TIBA. rsc.org

The table below provides examples of epoxide monomers polymerized using TIBA-based initiating systems and the characteristics of the resulting polymers.

| Epoxide Monomer | Initiating System | Resulting Polymer Characteristics |

| Propylene Oxide | Onium salts / TIBA | Controlled molar masses up to 150,000 g/mol , narrow polydispersities. researchgate.net |

| Ethylene Oxide | Alkali metal alkoxides or tetraalkylammonium salts / TIBA | Enhanced polymerization rate, controlled synthesis of high molar mass PEO. researchgate.netacs.org |

| 1,2-Epoxybutane, 1,2-Hexene Oxide, 1,2-Octadecene Oxide | Ammonium salt / TIBA | Molar masses up to 35,000 g/mol , relatively narrow molar mass distribution. iupac.orgresearchgate.net |

| Glycidyl Methyl Ether | Onium salt / TIBA | Fast polymerization, synthesis of high molar mass poly(glycidyl methyl ether). researchgate.net |

A key strategy in which this compound plays a pivotal role is the "activated monomer" mechanism. iupac.orgresearchgate.netresearchgate.netacs.org In this approach, a complex is formed between the Lewis acid (TIBA) and the epoxide monomer, which strongly increases the monomer's reactivity toward nucleophilic attack. researchgate.netacs.orgresearchgate.net This activation allows for a rapid and controlled polymerization, even with less reactive initiating species. researchgate.netrsc.org

This method has been successfully applied to the polymerization of various epoxides, leading to polymers with high molar masses and narrow molar mass distributions. iupac.orgresearchgate.net The activated monomer strategy significantly suppresses chain transfer reactions, which are often a limiting factor in conventional anionic polymerization of substituted epoxides like propylene oxide. rsc.org This allows for the synthesis of high molecular weight polymers that would be difficult to achieve through classic anionic ring-opening polymerization. rsc.org

Beyond initiator formation, an excess of TIBA is often required to activate the monomer, as described in the activated monomer strategy. researchgate.netresearchgate.netacs.org The ability of TIBA to form these complexes with both the initiator and the monomer is central to its effectiveness. researchgate.net This dual role allows for a high degree of control over the polymerization, enabling the synthesis of polymers with well-defined architectures and properties. tuodaindus.com For the polymerization of epichlorohydrin, the combination of tetraoctylammonium bromide and this compound forms a 1:1 aluminate complex of low nucleophilicity, while the excess Lewis acid activates the monomer. researchgate.net This leads to a controlled polymerization process. researchgate.net In some cases, the interaction of TIBA with the propagating chain end can decrease its reactivity, which, coupled with monomer activation, leads to a reduction in transfer reactions and an increase in propagation kinetics. researchgate.net

Catalytic Role of this compound in Hydrogenation Processes

This compound, along with its hydride derivative diisobutylaluminum hydride (DIBAL-H), has been shown to be an effective catalyst for the hydrogenation of certain unsaturated compounds, such as imines. uni-hamburg.deresearchgate.net These reactions are typically carried out under relatively harsh conditions of high temperature and hydrogen pressure. uni-hamburg.deresearchgate.net The proposed mechanism involves a hydroalumination step followed by hydrogenolysis. researchgate.net

In the hydrogenation of imines, TIBA is thought to be involved in the formation of the active catalytic species. uni-hamburg.de Research has demonstrated the successful hydrogenation of a variety of N-alkyl and N-aryl imines using alkylaluminum catalysts. uni-hamburg.de Additionally, TIBA has been used in combination with other metal catalysts, such as nickel 2-ethylhexanoate, for the hydrogenation of natural rubber. ugm.ac.idscispace.com

Investigation of Structure-Activity Relationships in this compound-Mediated Catalysis

Understanding the relationship between the structure of the catalyst system and its activity is crucial for designing more efficient and selective polymerization processes. In TIBA-mediated catalysis, several factors related to its structure play a significant role. The steric bulk of the isobutyl groups on the aluminum center influences its reactivity and its ability to activate catalysts and scavenge impurities. tuodaindus.com

In the context of Ziegler-Natta and metallocene catalysis, the interaction between TIBA and the transition metal center is key to forming the active catalytic species. tuodaindus.comresearchgate.net The structure of the resulting alkyl-metal species, which is dependent on the alkylaluminum used, dictates the catalytic activity. researchgate.net For instance, the alkylation of metallocene dichlorides with TIBA can sometimes lead to β-hydride elimination and the formation of metal hydride species. researchgate.net The formation of binuclear complexes between the metallocene and the alkylaluminum has also been observed. researchgate.net

In the anionic polymerization of epoxides, the structure of the "ate" complex formed between TIBA and the initiator, as well as the complex with the monomer, are critical for the reaction's control and efficiency. researchgate.netrsc.org The balance between the Lewis acidity of the aluminum center and the steric hindrance of the isobutyl groups is a key factor in achieving controlled polymerization. rsc.org Research into bifunctional catalysts, where the initiating and activating species are linked, has provided further insights into how the catalyst structure, including the distance and ratio between the active centers, influences polymerization activity. rsc.org

Triisobutylaluminum in Organic Synthesis Methodologies

Advanced Alkylation Reactions Mediated by Triisobutylaluminum

This compound is recognized as a powerful alkylating agent, particularly valued in reactions where steric hindrance can be exploited to achieve high levels of selectivity. tuodaindus.com Its utility extends to the synthesis of complex organic molecules and organometallic compounds.

The significant steric bulk of the three isobutyl groups attached to the aluminum atom is a defining feature of this compound's reactivity in alkylation. tuodaindus.com This steric hindrance plays a crucial role in directing the regioselectivity of reactions, favoring the formation of specific isomers by approaching a substrate at the least sterically crowded position. tuodaindus.com This characteristic is particularly advantageous in the synthesis of specialty chemicals and pharmaceutical intermediates where precise control over the molecular architecture is essential. tuodaindus.com For instance, in the functionalization of complex heterocyclic compounds, TIBA can deliver an isobutyl group to a specific site, preventing reactions at more sterically encumbered positions. tuodaindus.com

Table 1: Influence of Steric Hindrance on Regioselectivity in Alkylation

| Substrate Type | Steric Feature of Substrate | Preferred Site of Alkylation with TIBA | Outcome |

|---|---|---|---|

| Complex Heterocycles | Multiple potential reaction sites with varying steric accessibility | The least sterically hindered carbon or heteroatom | High regioselectivity, formation of a single primary isomer |

| Substituted Carbonyls | Bulky groups adjacent to the carbonyl carbon | Attack from the less hindered face | Diastereoselective addition |

| Organometallic Precursors | Sterically demanding ligands | Formation of sterically hindered organometallic compounds | Controlled synthesis of specific catalysts or reagents |

This compound demonstrates high efficiency as an alkylating agent in the synthesis of both olefins and acyl compounds. tuodaindus.com In the context of olefin production, TIBA is a key component in oligomerization and dimerization processes, where it influences product distribution and yield. tuodaindus.com Its role often involves activating transition metal catalysts and participating in the alkyl chain growth, leading to the formation of valuable linear alpha olefins and other specialty monomers. tuodaindus.comtuodaindus.com

In reactions with acyl compounds, such as acyl chlorides, TIBA can act as an alkylating agent to form ketones. The reaction proceeds efficiently, though its utility is often balanced against its reducing properties, requiring careful control of reaction conditions to favor alkylation over reduction.

This compound as a Selective Reducing Agent

Beyond its role in alkylation, this compound and its hydride derivatives are powerful and selective reducing agents in organic synthesis. researchgate.netchemdad.com The compound can deliver a hydride ion, effectively reducing a wide range of functional groups. This reactivity is particularly valuable for transformations where over-reduction must be avoided.

The deoxygenation of tertiary phosphine (B1218219) oxides to the corresponding phosphines is a critical transformation in synthetic chemistry, particularly for the recycling of phosphine ligands used in catalysis. sci-hub.se Aluminum hydrides are effective reagents for this purpose. The reduction of phosphine oxides using diisobutylaluminum hydride (DIBAL-H), which is closely related to TIBA and can be generated from it, proceeds at ambient temperature. organic-chemistry.orgresearchgate.net However, the reaction can be hampered by the formation of tetraisobutyldialuminoxane (TIBAO) as a byproduct. organic-chemistry.org This aluminoxane can coordinate to the starting phosphine oxide, inhibiting further reduction. organic-chemistry.org Overcoming this inhibition is a key challenge in optimizing this methodology. organic-chemistry.org

This compound and its derivative, diisobutylaluminum hydride (DIBAL-H), are widely used for the partial reduction of carboxylic acid derivatives, most notably esters and lactones. organicchemistrydata.orgidc-online.com Unlike more powerful reducing agents such as lithium aluminum hydride, which typically reduce esters to primary alcohols, DIBAL-H allows the reaction to be stopped at the aldehyde stage under carefully controlled, low-temperature conditions. organicchemistrydata.orgyoutube.com This selectivity is attributed to the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. youtube.com This method provides a crucial pathway for converting carboxylic acids and their esters into aldehydes, which are pivotal intermediates in organic synthesis. idc-online.comlibretexts.org

Table 2: Selective Reduction of Carboxylic Acid Derivatives

| Substrate | Reagent | Temperature | Product upon Workup |

|---|---|---|---|

| Ester | DIBAL-H / TIBA | Low (e.g., -78 °C) | Aldehyde |

| Lactone (Cyclic Ester) | DIBAL-H / TIBA | Low (e.g., -78 °C) | Lactol (Hemiacetal) |

| Nitrile | DIBAL-H / TIBA | Low (e.g., -78 °C) | Aldehyde |

| Acid Chloride | Lithium tri-tert-butoxyaluminohydride | Low (e.g., -78 °C) | Aldehyde |

While this compound itself is achiral, it is related to the broader class of aluminum hydrides that can be chemically modified to create powerful chiral reducing agents for asymmetric synthesis. organicchemistrydata.org The fundamental strategy involves reacting an aluminum hydride source, such as lithium aluminum hydride (LiAlH₄), with a chiral ligand, typically an alcohol or an amine, to form a chiral complex aluminum hydride. researchgate.netunh.edu This chiral reagent can then differentiate between the enantiotopic faces of a prochiral substrate, such as a ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. rsc.org

For example, chiral aminodiols derived from natural sources like (S)-proline or ephedrine (B3423809) have been used to modify LiAlH₄. researchgate.net The resulting chiral reagents have been successfully employed in the asymmetric reduction of prochiral ketones like acetophenone (B1666503) and propiophenone, achieving significant enantiomeric excess (ee). unh.edu The efficiency and stereoselectivity of these reductions are highly dependent on the structure of the chiral ligand. unh.edunih.gov

Table 3: Examples of Asymmetric Ketone Reduction with Modified Chiral Aluminum Hydrides

| Substrate | Chiral Ligand Source | Base Hydride | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acetophenone | N-{(S)-1-phenylethyl}-bis-{(S)-2-hydroxypropyl}amine | LiAlH₄ | (R) | 82% |

| Propiophenone | N-{(S)-1-phenylethyl}-bis-{(S)-2-hydroxypropyl}amine | LiAlH₄ | (R) | 77% |

| Acetophenone | (-)-N-methylephedrine | LiAlH₄ | Not Specified | High Optical Yield |

| Propiophenone | tris-{(S)-2-hydroxypropyl}amine (via borate (B1201080) hydride) | KH | (R) | 14% |

Data adapted from studies on chiral modifications of complex aluminum hydrides. researchgate.netunh.edu

This compound in Complex Organic Transformations

This compound (TIBA) has emerged as a versatile and powerful reagent in a variety of complex organic transformations, extending beyond its traditional role as a co-catalyst in polymerization. Its unique combination of Lewis acidity, reducing capabilities, and steric bulk allows for highly selective and efficient reactions in the synthesis of intricate molecular architectures.

Synthesis of 1,2-Diketones via Organoaluminum Reagents

A notable application of this compound is in the palladium-catalyzed synthesis of 1,2-diketones. A novel method utilizes aryl halides, tert-butyl isocyanide as a carbon monoxide source, and organoaluminum reagents, including TIBA, to produce 1,2-diketones in good to excellent yields. organic-chemistry.org This reaction demonstrates broad functional group tolerance and is effective with both alkyl- and arylaluminum reagents. organic-chemistry.org The process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by isocyanide insertion and reductive elimination, and subsequent hydrolysis to yield the final diketone product. organic-chemistry.org Organoaluminum reagents like this compound have shown strong performance in this transformation. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of 1,2-Diketones

| Aryl Halide | Organoaluminum Reagent | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Triphenylaluminum | Benzil | 95 |

| 4-Iodotoluene | Triphenylaluminum | 4-Methylbenzil | 92 |

| 4-Bromoanisole | Triphenylaluminum | 4-Methoxybenzil | 85 |

| 1-Iodonaphthalene | This compound | 1-(Naphthalen-1-yl)pentane-1,2-dione | 78 |

This table is a representative summary of the types of transformations possible, based on the described methodology. organic-chemistry.org

Synthesis of Thiazolines

This compound facilitates a one-step synthesis of a wide variety of 2-thiazolines. acs.org This method involves the condensation of aminoethanethiol (B8698679) hydrochloride with various aryl, heteroaryl, and alkyl esters in the presence of TIBA, which acts to activate the carbonyl group. acs.org The procedure is tolerant of numerous functional groups and generally provides moderate to good yields. acs.org The use of this compound is crucial for activating the ester carbonyl, enabling the subsequent cyclization to form the thiazoline (B8809763) ring. acs.org

Regioselective Protection Strategies (e.g., Amide NH of Diketopiperazines)

The steric hindrance of this compound is effectively harnessed in regioselective protection strategies. A significant example is the Boc protection of the more sterically hindered amide NH group in unsymmetrical 2,5-diketopiperazines (DKPs). thieme-connect.comresearchgate.net A novel technique employs a combination of this compound and trimethoxysilane (B1233946). thieme-connect.com In this system, trimethoxysilane selectively reacts with the less hindered amide NH, thereby directing the subsequent Boc protection to the more congested amide NH. thieme-connect.comresearchgate.net This method is scalable and has been successfully applied to the synthesis of various mono-protected DKPs, which are valuable building blocks in peptide synthesis. thieme-connect.com The strategy's applicability has been demonstrated in the construction of pentapeptides. thieme-connect.comresearchgate.net

Rearrangement Reactions (e.g., C-glycosides)

This compound promotes the rearrangement of unsaturated C-glycosides, particularly those with electron-donating aglycons like C-aryl glycosides, to provide direct access to highly functionalized cyclohexane (B81311) derivatives. nih.govmdpi.comresearchgate.net This transformation represents a powerful method for converting carbohydrates into carbocycles, which are key components of many bioactive substances. mdpi.comresearchgate.net The reaction proceeds efficiently, and the resulting polyfunctionalized cyclohexanes are valuable intermediates for the synthesis of complex natural products. nih.govmdpi.com

Synthetic Routes to Polyfunctional Cyclohexane Derivatives

As an extension of the rearrangement of C-glycosides, this compound provides a direct synthetic route to polyfunctional cyclohexane derivatives. nih.govmdpi.comresearchgate.net The TIBAL-promoted carbocyclization of unsaturated C-aryl glycosides yields highly substituted cyclohexane structures that are otherwise challenging to synthesize. mdpi.comresearchgate.net This methodology opens new avenues for the synthesis of complex molecules, including precursors to compounds in the pancratistatine family of natural products. mdpi.com

Applications in Pharmaceutical and Fine Chemical Synthesis

This compound is a valuable reagent in the synthesis of pharmaceuticals and fine chemicals, where it enables complex and selective transformations. tuodaindus.comnbinno.comnbinno.com Its utility stems from its role as a potent and sterically hindered alkylating and reducing agent, which allows for high regioselectivity in various reactions. tuodaindus.com

In pharmaceutical synthesis, the steric bulk of TIBA is particularly advantageous for facilitating transformations in complex intermediates with enhanced regioselectivity. tuodaindus.com It serves as a crucial intermediate in the synthesis of a range of organometallic compounds that have applications in the pharmaceutical industry. nbinno.comnbinno.com

In the realm of fine chemical production, TIBA is extensively used for selective reductions and alkylations. tuodaindus.com For instance, it can partially reduce esters and nitriles to aldehydes, a valuable transformation in multi-step syntheses of complex organic molecules. Its ability to function as a powerful reducing agent and Lewis acid allows it to participate in a wide array of chemical reactions essential for the fine chemical industry. tuodaindus.comnbinno.com

Triisobutylaluminum in Materials Science and Thin Film Deposition

Chemical Vapor Deposition of Aluminum Films Utilizing Triisobutylaluminum

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin solid films from gaseous reactants. nthu.edu.tw this compound is a notable organoaluminum precursor for the CVD of aluminum films due to its ability to deposit high-purity aluminum. google.com

Precursor Chemistry and Reaction Kinetics in CVD

The rate-determining step in this process is a β-hydride elimination reaction of surface-bound isobutyl ligands. researchgate.netcambridge.org The kinetics of this reaction have been studied, and it has been found that the reaction is 2-5 times faster on Al(111) surfaces than on Al(100) surfaces. researchgate.net This surface reaction's kinetic parameters can be used to predict the rate of aluminum deposition over a wide range of TIBAL pressures. cambridge.org

Table 1: Reaction Kinetics in TIBAL CVD

| Parameter | Description |

|---|---|

| Precursor | This compound (TIBAL) |

| Deposition Temperature | 220–300 °C researchgate.net |

| Surface Temperature for Reaction | 500–600 K researchgate.netcambridge.orgcambridge.org |

| Primary Byproducts | Isobutylene (B52900), Hydrogen researchgate.netcambridge.orgcambridge.org |

| Rate-Determining Step | β-hydride elimination researchgate.netcambridge.org |

| Surface Dependence | Reaction is faster on Al(111) than Al(100) researchgate.net |

Control of Film Purity and Epitaxial Growth

One of the significant advantages of using TIBAL in CVD is the ability to produce high-purity aluminum films. google.com In the temperature range of 470-600 K, the deposited film is crystalline, carbon-free, and adopts the orientation of the single-crystal substrate, a process known as epitaxial growth. researchgate.net The resulting films exhibit low resistivity, ranging between 2.8 and 3.5 μΩ cm. researchgate.net

Epitaxial growth of Al(111) films on Si(111) has been achieved using low-pressure CVD with TIBAL at a substrate temperature of 400°C. researchgate.net The structural and electrical properties of the aluminum films are sensitive to the substrate temperature, which can be adjusted to control the epitaxial relationship between the aluminum and the silicon substrate. researchgate.net Above 420°C, single-crystalline Al(111) can be grown on Si(111). researchgate.net

Nucleation and Film Growth on Various Substrates (e.g., Silicon, SiO2)

The nucleation of aluminum films from TIBAL is highly dependent on the substrate material. Film nucleation occurs much more rapidly on metal or semiconductor surfaces than on oxide surfaces like silicon dioxide (SiO2). aip.org On silicon surfaces, TIBAL has a very low reaction probability. researchgate.net Oxygen on the silicon surface can inhibit the nucleation rate by reacting with adsorbed TIBAL to form a thin layer of oxidized organometallic material, which blocks active sites for further deposition. researchgate.net

This selectivity allows for patterned film growth. aip.org For instance, TIBAL decomposition occurs preferentially on aluminum rather than silicon oxide surfaces, a property that can be exploited to fill via holes in integrated circuit manufacturing. researchgate.net While challenges such as controlling grain growth morphology and ensuring 100% via hole activation remain, the selective nature of TIBAL-based CVD is a promising area of research. researchgate.net The nucleation behavior on different substrates significantly influences the subsequent film growth and properties. researchgate.net

Atomic Layer Deposition of Aluminum Nitride via this compound

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise thickness control at the atomic scale through sequential, self-limiting surface reactions. acs.org It is a subtype of CVD. mdpi.com

This compound as an Alternative Precursor in ALD

This compound is being explored as an alternative precursor to the more commonly used trimethylaluminum (B3029685) (TMA) for the ALD of aluminum nitride (AlN). mdpi.com TIBAL offers several advantages, including being more affordable than conventional precursors. mdpi.com It has been used in conjunction with other alternative precursors like hydrazinium (B103819) chloride to deposit AlN nanofilms. mdpi.comvut.cz Studies have shown that the use of TIBAL in ALD can lead to the formation of AlN thin films, and the quality of these films can be further improved by post-deposition annealing. mdpi.com

Steric Hindrance Effects in Atomic Layer Deposition Processes

The molecular structure of the precursor plays a crucial role in ALD processes. This compound is a relatively large molecule, and this size can lead to steric hindrance effects. mdpi.comvut.cz Steric hindrance occurs when the size of the precursor molecule physically obstructs reactions at the surface. In the context of ALD, this can be beneficial as it may prevent undesired reactions and promote more controlled, layer-by-layer growth. mdpi.comvut.cz The bulky isobutyl groups in TIBAL can influence its reactivity and are thought to help prevent the formation of unwanted hydrogen bonds during the deposition process. mdpi.comvut.czresearchgate.net This steric effect is a key consideration when comparing TIBAL to smaller precursors like TMA. acs.org

Table 2: Comparison of Precursors in AlN Deposition

| Feature | This compound (TIBAL) | Trimethylaluminum (TMA) |

|---|---|---|

| Molecular Size | Larger, bulkier mdpi.comvut.cz | Smaller |

| Cost | More affordable mdpi.com | Conventional, can be more expensive mdpi.com |

| Steric Hindrance | Significant, can prevent unwanted reactions mdpi.comvut.cz | Less significant |

| Application in AlN ALD | Investigated as an alternative precursor mdpi.com | Commonly used precursor acs.orgrsc.org |

Integration of this compound in Anti-Corrosive Coating Development

This compound (TIBA) serves as a critical precursor in the fabrication of advanced anti-corrosive coatings through chemical vapor deposition (CVD) techniques. researchgate.netguidechem.com Its utility lies in its thermal decomposition to deposit high-purity aluminum films, which can subsequently be transformed into robust, passivating layers of aluminum oxide (Al2O3) or aluminum nitride (AlN), offering significant protection to underlying substrates against corrosive environments. capes.gov.brscience.govmdpi.com

The primary method for this application is Metal-Organic Chemical Vapor Deposition (MOCVD), where TIBA vapor is introduced into a reactor and thermally decomposed onto a heated substrate. researchgate.net Research has demonstrated the successful deposition of aluminum coatings on stainless steel substrates using TIBA as the metal-organic precursor. capes.gov.br These aluminum films can be rendered corrosion-resistant by in-situ or ex-situ oxidation to form a dense, uniform, and adherent layer of alumina (B75360) (Al2O3). capes.gov.br The process involves the initial deposition of an aluminum layer via MOCVD, followed by a thermal treatment under an oxygen atmosphere to grow the protective oxide film. capes.gov.br This combined process leverages the clean decomposition of TIBA to create a foundational metallic layer that ensures excellent adhesion and uniformity of the final ceramic coating.

Similarly, TIBA is a viable precursor for producing aluminum nitride (AlN) thin films, which are also valued for their protective qualities. mdpi.com In Atomic Layer Deposition (ALD), a related technique, TIBA is used in conjunction with a nitrogen source, such as hydrazinium chloride, to grow AlN films with precise thickness control. mdpi.com The choice of TIBA is advantageous due to its cost-effectiveness and its large molecular size, which can promote self-limiting growth, a hallmark of ALD, leading to highly conformal and defect-free coatings. mdpi.com These coatings act as effective barriers against the ingress of corrosive agents. mdpi.com

The conditions of the deposition process, such as substrate temperature and precursor pressure, are crucial in determining the quality and properties of the resulting protective film. researchgate.netgoogle.com

Table 1: Process Parameters for Anti-Corrosive Coatings Using this compound (TIBA) Precursor

| Coating Type | Deposition Method | Substrate | TIBA Temperature | Substrate Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Metallic Aluminum | MOCVD | Steel | - | 350 - 500 | High-purity, non-porous, and adherent coatings produced. | researchgate.net |

| Metallic Aluminum | CVD | Magnesium Alloy | 10 - 60°C | 250 - 350 | Forms an intermediate layer for a multi-layer protective film. | google.com |

| Aluminum Oxide (Al2O3) | MOCVD + Oxidation | FeCrNi Stainless Steel | - | 650 (Oxidation) | Dense, uniform, and adherent cubic alumina films were formed. | capes.gov.br |

| Aluminum Nitride (AlN) | ALD | Silicon | 86°C | 150 - 250 | Self-limiting growth achieved, producing stable AlN films. | mdpi.com |

Role in High Molecular Weight Polymer Preparation

This compound plays a pivotal role as a co-catalyst in Ziegler-Natta and metallocene-based catalyst systems for the synthesis of high and ultra-high molecular weight polymers (HMWP and UHMWPE). researchgate.netresearchgate.net Its primary functions are to activate the transition metal center (e.g., titanium or zirconium) and to act as a chain transfer agent, which influences the final molecular weight of the polymer. researchgate.netnih.gov

In traditional Ziegler-Natta catalysis, which often employs a titanium halide supported on magnesium chloride, TIBA is used to alkylate and activate the titanium species, creating the active sites for olefin polymerization. researchgate.netijche.com Compared to other alkylaluminum compounds like triethylaluminum (B1256330) (TEA), TIBA, with its bulky isobutyl groups, is often favored for producing higher molecular weight polymers because it participates less readily in chain transfer reactions. researchgate.net The molar ratio of TIBA to the transition metal ([Al]/[Ti]) is a critical parameter. Studies on ethylene (B1197577) polymerization have shown that increasing the [Al]/[Ti] ratio can decrease the molecular weight of the resulting polyethylene (B3416737) due to an increased rate of chain transfer to the co-catalyst. researchgate.net However, this ratio also impacts catalyst productivity. ijche.com

In metallocene-based catalysis, TIBA is also widely used as a co-catalyst or scavenger in conjunction with an activator like methylaluminoxane (B55162) (MAO) or a borate (B1201080). researchgate.netresearchgate.netgoogle.com These systems offer better control over polymer architecture. Here too, TIBA influences both catalyst activity and polymer molecular weight. researchgate.netvot.pl For instance, in ethylene polymerization with a zirconocene (B1252598) catalyst, catalyst activity was found to increase with rising TIBA concentration (increasing Al:Zr ratio), while also leading to higher polymer molecular weights. researchgate.netvot.pl The choice of alkylaluminum co-catalyst (TIBA vs. TEA) can significantly alter the mechanism of chain termination, thereby affecting the molecular weight and structure of the polymer chain ends. nih.gov

The interplay between catalyst components and reaction conditions allows for the fine-tuning of polymer properties. Research has systematically investigated the effects of temperature, monomer pressure, and co-catalyst concentration on the molecular weight and productivity for the synthesis of polymers like UHMWPE. researchgate.netijche.com

Table 2: Influence of this compound (TIBA) in High Molecular Weight Polymer Synthesis

| Catalyst System | Monomer | Key Parameter & Range | Effect on Molecular Weight (Mv or Mw) | Effect on Catalyst Productivity | Reference |

|---|---|---|---|---|---|

| TiCl4/MgCl2/TIBA | Ethylene | [Al]/[Ti] molar ratio: 78 to 117 | Decreased from 7.8 x 10⁶ to 3.7 x 10⁶ g/mol | Increased with [Al]/[Ti] ratio | researchgate.net |

| TiCl4/MgCl2/TIBA | Ethylene | Temperature: 50 to 90°C | Decreased from 9.3 x 10⁶ to 3.7 x 10⁶ g/mol | Increased from 50 to 75°C, then decreased | researchgate.net |

| rac-Me2Si(Ind)2ZrCl2/MAO/TIBA | Ethylene | Al:Zr molar ratio: 0 to 2000 | Increased continuously with Al:Zr ratio | Increased continuously with Al:Zr ratio | researchgate.net |

| Ph2CCpFluZrCl2/MAO/TIBA | Propylene (B89431) | Al(TIBA)/Zr ratio: ~100 to ~2000 | Increased with Al(TIBA)/Zr ratio | Remained relatively constant | vot.pl |

| Mt-I/Borate-I/TIBA | Propylene | 100% TIBA vs. TEA blends | TIBA produced higher molecular weight PP than TEA blends. | Highest activity (11.07 x 10⁶ g/molMt·h) achieved with 100% TIBA. | nih.gov |

Theoretical and Computational Investigations Involving Triisobutylaluminum

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in mapping the energetic landscapes of chemical reactions involving TIBA, identifying the most probable pathways and the structures of transient intermediates.